2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide
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Overview
Description
2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
Preparation Methods
The synthesis of 2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide typically involves the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole ring can be substituted with different nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include solvents like ethanol, toluene, and catalysts such as piperidine and CDI. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide can be compared with other oxadiazole derivatives, such as:
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3O3/c1-12-18-17(20-23-12)14-9-5-6-10-15(14)22-11-16(21)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
SJFOIIWHUVYCLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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